N-[3-(Isopentyloxy)phenyl]-N-{2-[4-(tert-pentyl)-phenoxy]ethyl}amine is a chemical compound characterized by the molecular formula and a molecular weight of approximately 369.54 g/mol. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science. The structure consists of a phenyl group substituted with isopentyloxy and a tert-pentyl phenoxy group linked to an ethylamine moiety.
This compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information about its properties and synthesis methods . It falls under the classification of organic compounds, specifically as an amine due to the presence of the amine functional group in its structure.
The synthesis of N-[3-(Isopentyloxy)phenyl]-N-{2-[4-(tert-pentyl)-phenoxy]ethyl}amine typically involves several steps, including:
The reaction conditions may vary, but common solvents include dimethylformamide (DMF) or dichloromethane (DCM), with temperatures maintained at moderate levels (e.g., room temperature to 60°C) to facilitate the reaction without degrading sensitive functional groups .
The molecular structure of N-[3-(Isopentyloxy)phenyl]-N-{2-[4-(tert-pentyl)-phenoxy]ethyl}amine can be represented using various chemical notation systems:
InChI=1S/C24H35NO2/c1-6-24(4,5)20-10-12-22(13-11-20)27-17-15-25-21-8-7-9-23(18-21)26-16-14-19(2)3/h7-13,18-19,25H,6,14-17H2,1-5H3
CC(C)C1=CC=C(C=C1)OCCNC2=CC=C(C=C2)OCCC(C)(C)C
These representations indicate a complex structure with multiple substituents that influence its chemical behavior and interactions.
The compound's structural data includes:
N-[3-(Isopentyloxy)phenyl]-N-{2-[4-(tert-pentyl)-phenoxy]ethyl}amine can participate in various chemical reactions typical for amines and phenolic compounds:
The efficiency of these reactions often depends on the choice of solvent, temperature, and the presence of catalysts. For instance, using DMF as a solvent can significantly enhance the solubility of reactants and improve reaction kinetics.
The mechanism of action for N-[3-(Isopentyloxy)phenyl]-N-{2-[4-(tert-pentyl)-phenoxy]ethyl}amine primarily relates to its interaction with biological targets. As an amine derivative:
Research indicates that similar compounds have been explored for their pharmacological properties, suggesting potential uses in treating conditions related to neurotransmitter imbalances.
The physical properties of N-[3-(Isopentyloxy)phenyl]-N-{2-[4-(tert-pentyl)-phenoxy]ethyl}amine are influenced by its molecular structure:
Chemical properties include:
Relevant data on these properties is essential for understanding how this compound behaves in different environments .
N-[3-(Isopentyloxy)phenyl]-N-{2-[4-(tert-pentyl)-phenoxy]ethyl}amine has several potential applications:
Research continues into optimizing these applications based on the compound's unique structural features .
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 28593-90-0
CAS No.: 207740-41-8